molecular formula C20H29NO3 B5755751 2-adamantyl(2,4,5-trimethoxybenzyl)amine

2-adamantyl(2,4,5-trimethoxybenzyl)amine

Cat. No. B5755751
M. Wt: 331.4 g/mol
InChI Key: ITGQNVHLEVQNKS-UHFFFAOYSA-N
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Description

2-adamantyl(2,4,5-trimethoxybenzyl)amine, also known as AOTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. AOTA is a derivative of 2,4,5-trimethoxybenzylamine and adamantane, and it possesses a unique chemical structure that makes it an attractive candidate for various biomedical applications.

Mechanism of Action

2-adamantyl(2,4,5-trimethoxybenzyl)amine exerts its pharmacological effects by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 2-adamantyl(2,4,5-trimethoxybenzyl)amine increases the levels of these neurotransmitters in the brain, leading to an improvement in mood, cognition, and motor function.
Biochemical and Physiological Effects:
2-adamantyl(2,4,5-trimethoxybenzyl)amine has been shown to exert several biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of oxidative stress, and the inhibition of pro-inflammatory cytokines. These effects are believed to contribute to the therapeutic potential of 2-adamantyl(2,4,5-trimethoxybenzyl)amine in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-adamantyl(2,4,5-trimethoxybenzyl)amine is its potent activity as a monoamine oxidase inhibitor, which makes it a promising candidate for drug development. However, 2-adamantyl(2,4,5-trimethoxybenzyl)amine also exhibits several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

Despite the promising results obtained from preclinical studies, further research is needed to fully elucidate the therapeutic potential of 2-adamantyl(2,4,5-trimethoxybenzyl)amine. Some of the future directions that could be explored include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of the pharmacokinetics and pharmacodynamics of 2-adamantyl(2,4,5-trimethoxybenzyl)amine in animal models, and the investigation of its potential applications in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 2-adamantyl(2,4,5-trimethoxybenzyl)amine can be achieved through a multi-step process involving the reaction of 2,4,5-trimethoxybenzylamine with adamantane-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through purification and recrystallization techniques.

Scientific Research Applications

2-adamantyl(2,4,5-trimethoxybenzyl)amine has been extensively studied for its potential applications in drug development, particularly in the field of neuropharmacology. Several studies have shown that 2-adamantyl(2,4,5-trimethoxybenzyl)amine exhibits significant activity as a monoamine oxidase inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-22-17-10-19(24-3)18(23-2)9-16(17)11-21-20-14-5-12-4-13(7-14)8-15(20)6-12/h9-10,12-15,20-21H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQNVHLEVQNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2C3CC4CC(C3)CC2C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5555551

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